4-Octadecylphenol

CAS No.: 2589-79-9

Cat. No.: VC3787566

Molecular Formula: C24H42O

Molecular Weight: 346.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2589-79-9 |

|---|---|

| Molecular Formula | C24H42O |

| Molecular Weight | 346.6 g/mol |

| IUPAC Name | 4-octadecylphenol |

| Standard InChI | InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3 |

| Standard InChI Key | QIZUBPHXHVWGHD-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O |

Introduction

Chemical Structure and Properties

Molecular Structure

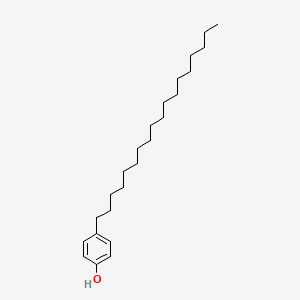

4-Octadecylphenol consists of a phenol ring with an octadecyl (C18H37) chain attached at the para position (position 4) relative to the hydroxyl group. The chemical formula is C24H42O with a molecular weight of 346.59 g/mol . The structure can be represented by several notation systems:

-

Standard InChI: InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3

-

SMILES Notation: CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O or OC1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC

Physical Properties

The physical properties of 4-Octadecylphenol are summarized in the following table:

The compound's high boiling point and relatively high melting point reflect the influence of its long alkyl chain, which increases intermolecular van der Waals forces. The density of 0.9 g/cm³ is typical for organic compounds with significant aliphatic character. These physical properties influence its handling, storage, and potential applications.

Chemical Identifiers

Various chemical identifiers for 4-Octadecylphenol are provided below:

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 2589-79-9 | |

| MDL Number | MFCD00191240 | |

| PubChem CID | 3848879 | |

| EC Number | Not available |

These identifiers are crucial for precise identification in chemical databases, regulatory documentation, and scientific literature.

Synthesis Methods

Synthesis from 4-Octadecylaniline

One documented method for synthesizing 4-Octadecylphenol involves a multi-step process starting from 4-octadecylaniline. The synthesis pathway can be summarized as follows:

-

Initial Reaction:

-

4-Octadecylaniline is prepared by reacting aniline (0.1 mole) with N-octadecanol (0.12 mol) in 180 ml of xylene, using anhydrous zinc chloride (5 mmol) as a catalyst.

-

The reaction mixture is heated to 140°C and stirred overnight.

-

Upon completion, the mixture is cooled and used directly in the next step without isolation .

-

-

Diazotization and Hydrolysis:

-

The temperature is lowered to 0°C, and 0.14 mol of 20% aqueous solution of dilute sulfuric acid is added while controlling the exothermic reaction temperature below 20°C.

-

The xylene layer is discarded.

-

Sodium nitrite (0.14 mol) dissolved in 250 ml of water is slowly added dropwise to the above solution while maintaining the reaction temperature at 30-50°C.

-

The end point is determined using starch potassium iodide test paper, which turns blue when sufficient sodium nitrite has been added.

-

The reaction solution is kept stirring at 50°C until bubbling ceases, indicating completion of the hydrolysis process .

-

-

Isolation and Purification:

This synthesis method is based on a patent (CN105016979, 2017) and represents a practical approach to producing 4-Octadecylphenol on a laboratory or industrial scale.

Applications and Uses

Industrial Applications

Long-chain alkylphenols like 4-Octadecylphenol are often used as:

-

Intermediates in the synthesis of surfactants and detergents

-

Components in polymer formulations as antioxidants or stabilizers

-

Raw materials for the production of alkylphenol ethoxylates

-

Additives in lubricants and fuel formulations

Research Applications

In research settings, 4-Octadecylphenol may be employed as:

-

A reference standard for analytical chemistry

-

A starting material for more complex organic syntheses

-

A model compound for studying structure-property relationships in alkylphenols

American Elements lists 4-n-Octadecylphenol as part of their comprehensive catalog of life science products, suggesting its relevance in biochemical research or applications .

| Manufacturer | Product Description | Packaging | Price (USD) | Reference |

|---|---|---|---|---|

| Ambeed | 4-n-Octadecylphenol 95% | 100mg | $269 | |

| Ambeed | 4-n-Octadecylphenol 95% | 250mg | $403 |

These prices are indicative of research-grade materials and may vary based on purity, quantity, and market conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume